![molecular formula C19H20N2OS B13570870 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzyloxy group, a propyl group, and a thiazole ring, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using propyl bromide or a similar alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with similar structural features.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Another thiazole derivative with potential therapeutic applications.
Uniqueness
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C19H20N2OS |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-(2-phenylmethoxy-5-propylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H20N2OS/c1-2-6-14-9-10-18(22-12-15-7-4-3-5-8-15)16(11-14)17-13-23-19(20)21-17/h3-5,7-11,13H,2,6,12H2,1H3,(H2,20,21) |
Clé InChI |
UANFXRHPFDJKRN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



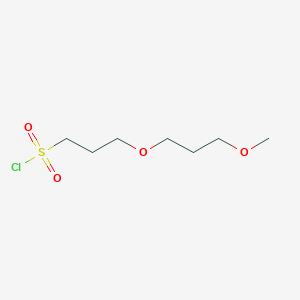
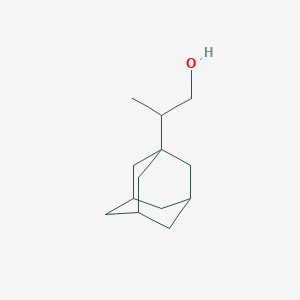

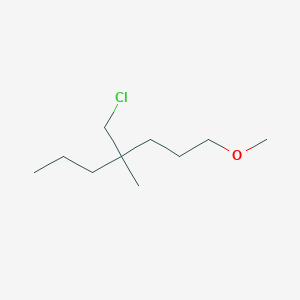
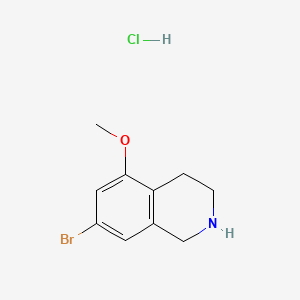
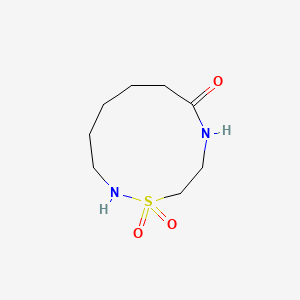


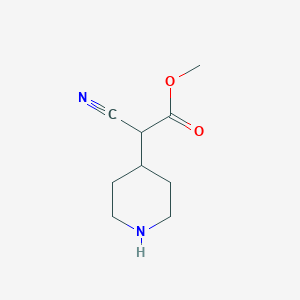
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
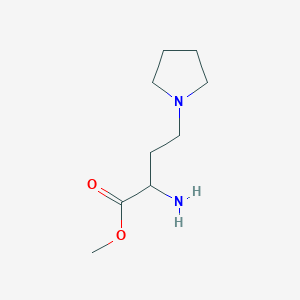
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
